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Compound of Interest

4-(1H-indol-3-yl)-4-oxobutanoic
Compound Name: d
aci

Cat. No.: B1300245

An In-depth Technical Guide to 4-(1H-indol-3-yl)-4-oxobutanoic Acid

CAS Number: 835-45-0

This technical guide provides a comprehensive overview of 4-(1H-indol-3-yl)-4-oxobutanoic
acid, intended for researchers, scientists, and professionals in drug development. It covers
physicochemical properties, a detailed synthesis protocol, characterization data, and potential
biological activities based on structurally related compounds.

Physicochemical Properties

4-(1H-indol-3-yl)-4-oxobutanoic acid is a solid compound at room temperature. Its key
properties are summarized in the table below. Proper storage involves keeping it in a dark, dry
place at room temperature.[1]
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Property Value Reference
CAS Number 835-45-0 [1][2]
Molecular Formula C12H11NOs [1][2]
Molecular Weight 217.22 g/mol [11[2]
Physical Form Solid

Topological Polar Surface Area  70.2 A2 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 4 [2]
XLogP3 1.5 (2]
InChi Key NLUOPJQCFYTMGC- 2]
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Synthesis and Characterization

The most common and direct method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-
Crafts acylation of an aromatic ring with succinic anhydride.[3] For the synthesis of the title
compound, this involves the acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 4-(1H-indol-3-yl)-4-
oxobutanoic acid.

Materials:
e Indole

e Succinic Anhydride
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Anhydrous Aluminum Chloride (AICI3)
Nitrobenzene or Dichloromethane (solvent)
Concentrated Hydrochloric Acid (HCI)

Ice

Sodium Bicarbonate (NaHCO3) solution

Water

Anhydrous Sodium Sulfate (Na2S0a4)

Standard laboratory glassware and magnetic stirrer
Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend
anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g.,
nitrobenzene).

Reagent Addition: Cool the suspension in an ice bath. Add a solution of succinic anhydride
(1.1 equivalents) in the solvent dropwise with constant stirring.

Indole Addition: After the addition of succinic anhydride is complete, add a solution of indole
(1.0 equivalent) in the solvent dropwise, maintaining the low temperature.

Reaction: Once the addition is complete, allow the mixture to stir at room temperature for
several hours (e.g., 4-6 hours) and then heat gently (e.g., to 50-60 °C) for an additional 2-3
hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and
concentrated HCI. This will decompose the aluminum chloride complex.
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o Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic
layer. If using nitrobenzene, steam distillation may be required to remove the solvent. Extract
the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

 Purification: Combine the organic extracts and wash with a saturated NaHCOs solution to
extract the acidic product into the aqueous layer. Separate the aqueous layer, acidify it with
HCI to precipitate the product. Filter the precipitate, wash with cold water, and dry.

o Final Step: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water).
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Proposed workflow for the synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid.

Spectroscopic Characterization

While specific analytical data from suppliers may be limited, the structure of the compound
allows for the prediction of its key spectroscopic features.

» 'H NMR: The spectrum is expected to show signals for the aromatic protons of the indole
ring, typically between 7.0 and 8.5 ppm. The indole N-H proton will appear as a broad singlet
at a high chemical shift (>10 ppm). The two methylene groups (-CH2-CH3-) of the butanoic
acid chain will appear as two distinct triplets around 2.8-3.5 ppm. The carboxylic acid proton
will be a broad singlet, often above 12 ppm.
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e 13C NMR: The spectrum will show 12 distinct carbon signals. Carbonyl carbons (ketone and
carboxylic acid) will be in the downfield region (170-200 ppm). The aromatic carbons of the
indole ring will appear between 110 and 140 ppm. The two methylene carbons will be visible
in the aliphatic region (25-40 ppm).

o Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]* is
approximately 218.0817.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of 4-(1H-indol-3-yl)-4-oxobutanoic acid are not widely
reported in the public literature. However, its structural similarity to other known bioactive
molecules provides a basis for potential research avenues.

Relation to Plant Auxins

The compound is structurally very similar to the plant auxin Indole-3-butyric acid (IBA). In
plants, IBA acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[4][5] This
conversion occurs in peroxisomes via a process analogous to fatty acid B-oxidation.[6] The title
compound, with a ketone at the 4-position, resembles a potential intermediate in this metabolic
pathway. This suggests the compound could be investigated for its role in plant growth
regulation or as a tool to study the enzymatic steps of IBA metabolism.
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Metabolic conversion of IBA to IAA in plants via B-oxidation.[6]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1300245?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2535678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Potential as a Synthetic Scaffold

The bifunctional nature of 4-(1H-indol-3-yl)-4-oxobutanoic acid, possessing both a ketone
and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex
molecules, particularly nitrogen-containing heterocycles.[3] For instance, condensation with
hydrazine derivatives can yield pyridazinones, a class of compounds with known biological
activities.[3]

Furthermore, a study on derivatives of the isomeric compound, 4-(1H-indol-1-yl)-4-oxobutanoic
acid, showed that when spliced with podophyllotoxin, the resulting molecules exhibited
significant antitumor activity against drug-resistant lung cancer cells by inducing apoptosis.[7]
This highlights the potential of the indol-4-oxobutanoic acid scaffold in medicinal chemistry and
drug discovery.

Applications in Research and Development

Given the available information, 4-(1H-indol-3-yl)-4-oxobutanoic acid is a valuable compound
for the following applications:

o Synthetic Chemistry: As a building block for creating libraries of indole-based compounds
and heterocycles for screening in drug discovery programs.

o Plant Biology: As a research tool to investigate the enzymes and mechanisms involved in
auxin metabolism and action.

o Medicinal Chemistry: As a starting point for the design and synthesis of novel therapeutic
agents, potentially targeting pathways related to cell proliferation and apoptosis, based on
findings from related structures.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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